molecular formula C16H17NO3S2 B2498897 Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate CAS No. 896349-08-9

Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate

Cat. No.: B2498897
CAS No.: 896349-08-9
M. Wt: 335.44
InChI Key: GXVGAUZBPJCXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and biological applications. This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a benzamido group with a methylthio substituent, making it a molecule of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, where a benzoyl chloride derivative reacts with an amine group on the thiophene ring.

    Addition of the Methylthio Group: The methylthio group is added through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzene ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like bromine, chlorine, and nitrating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiophene ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can intercalate with DNA, disrupting replication and transcription processes. The benzamido group can form hydrogen bonds with proteins, affecting their function. The methylthio group can undergo redox reactions, generating reactive oxygen species that induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate: Similar structure but with a chlorobenzoyl group instead of a methylthio group.

    Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Lacks the benzamido and methylthio groups, making it less complex.

Uniqueness

Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylthio group enhances its redox properties, while the benzamido group allows for specific interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 3-methyl-5-[(2-methylsulfanylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-4-20-16(19)14-10(2)9-13(22-14)17-15(18)11-7-5-6-8-12(11)21-3/h5-9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVGAUZBPJCXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CC=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.